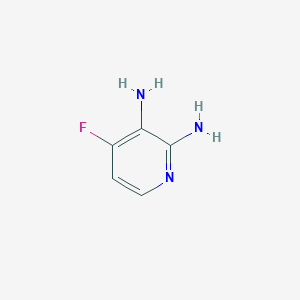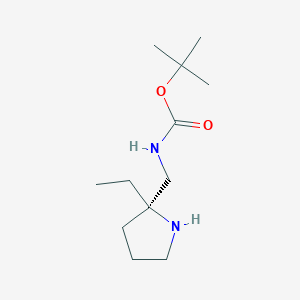![molecular formula C13H12FN3O2 B11779651 2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)
2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-フルオロフェニル)-6-メチル-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸は、イミダゾ[1,2-b]ピラゾールコアにフルオロフェニル基とカルボン酸基を組み合わせたユニークな構造を持つヘテロ環式化合物です。
準備方法
合成経路と反応条件
2-(4-フルオロフェニル)-6-メチル-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸の合成は、通常、以下の手順を伴います。
イミダゾ[1,2-b]ピラゾールコアの形成: これは、適切な前駆体の環化によって達成できます。例えば、適切な触媒の存在下での4-フルオロベンズアルデヒドと3-メチル-1-フェニル-1H-ピラゾール-5-アミンの縮合により、イミダゾ[1,2-b]ピラゾールコアを形成できます。
カルボン酸基の導入: カルボン酸基は、酸化反応によって導入できます。例えば、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、イミダゾ[1,2-b]ピラゾールコアに隣接するメチル基を酸化すると、目的のカルボン酸が得られます。
工業的生産方法
この化合物の工業的生産は、上記合成経路の最適化されたバージョンを含み、スケーラビリティ、コスト効率、環境への配慮に重点を置いています。触媒や反応条件は、廃棄物やエネルギー消費を最小限に抑えながら、収量と純度を最大限に高めるために、しばしば微調整されます。
化学反応の分析
反応の種類
2-(4-フルオロフェニル)-6-メチル-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸は、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変換したりするために酸化できます。
還元: 還元反応は、化合物の酸化状態を変換するために使用でき、その反応性と特性を変化させる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、またはその他の強力な酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、または触媒的水素化。
置換: 目的の置換に応じて、ハロゲン化剤、求核剤、または求電子剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってカルボン酸またはケトンが生成される可能性があり、置換反応によってフルオロフェニル環に様々な官能基を導入できます。
科学的研究の応用
2-(4-フルオロフェニル)-6-メチル-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸は、いくつかの科学研究における応用があります。
医薬品化学: この化合物のユニークな構造は、特に特定の酵素や受容体に標的を定めるための創薬における潜在的な候補となっています。
生物学的研究: 様々な生体分子と相互作用する能力のために、生物学的経路や相互作用を研究するためのプローブとして使用できます。
材料科学: この化合物の特性は、特定の電子特性や光学特性を持つ新しい材料の開発に利用できます。
作用機序
2-(4-フルオロフェニル)-6-メチル-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。フルオロフェニル基は、疎水性相互作用を通じて結合親和性を高めることができ、カルボン酸基は水素結合またはイオン相互作用に関与できます。これらの相互作用は、標的分子の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 1-(4-メチルベンジル)-3-(4-フルオロフェニル)-1H-ピラゾール-5-カルボン酸
- 3-(4-フルオロフェニル)-1H-ピラゾール-5-カルボン酸
独自性
2-(4-フルオロフェニル)-6-メチル-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸は、生物学的標的との相互作用のための独特な足場を提供するイミダゾ[1,2-b]ピラゾールコアを持つため、ユニークです。フルオロフェニル基とカルボン酸基の組み合わせは、様々な用途の可能性をさらに高め、他の類似化合物とは一線を画しています。
類似化合物との比較
Similar Compounds
- 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its imidazo[1,2-b]pyrazole core, which provides a distinct scaffold for interactions with biological targets. The combination of a fluorophenyl group and a carboxylic acid group further enhances its potential for diverse applications, setting it apart from other similar compounds.
特性
分子式 |
C13H12FN3O2 |
|---|---|
分子量 |
261.25 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C13H12FN3O2/c1-7-11(13(18)19)12-15-10(6-17(12)16-7)8-2-4-9(14)5-3-8/h2-5,10,15H,6H2,1H3,(H,18,19) |
InChIキー |
GDTMFEUNDOJOFY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2CC(NC2=C1C(=O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


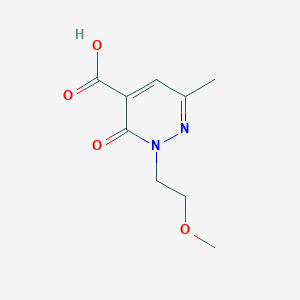
![2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11779577.png)
![2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B11779583.png)
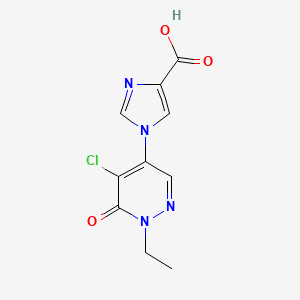
![7-Ethylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B11779597.png)
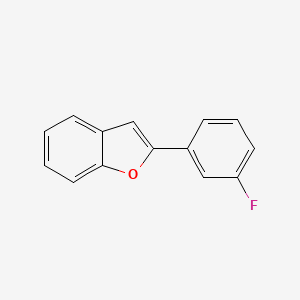
![2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde](/img/structure/B11779619.png)
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
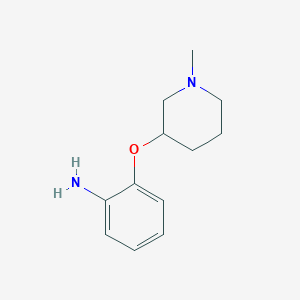
![2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole](/img/structure/B11779630.png)

